molecular formula C26H22N2O3S B10890257 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10890257
M. Wt: 442.5 g/mol
InChI Key: MFJSFMIBLUZTJL-GYHWCHFESA-N
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Description

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of indole, benzoyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including acylation, cyclization, and functional group modifications to introduce the benzoyl and thienyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one apart is its combination of these diverse functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H22N2O3S/c1-16-8-10-17(11-9-16)24(29)22-23(21-7-4-14-32-21)28(26(31)25(22)30)13-12-18-15-27-20-6-3-2-5-19(18)20/h2-11,14-15,23,27,29H,12-13H2,1H3/b24-22-

InChI Key

MFJSFMIBLUZTJL-GYHWCHFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CS5)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CS5)O

Origin of Product

United States

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